
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide, also known as GW501516, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a vital role in regulating lipid and glucose metabolism. In recent years, GW501516 has gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and improve physical performance.
Wirkmechanismus
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide exerts its effects by activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and enhanced endurance.
Biochemical and Physiological Effects:
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide has been shown to improve endurance and physical performance in animal models and human studies. It has also been shown to reduce inflammation, improve insulin sensitivity, and lower triglyceride levels. Additionally, 4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide has been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide has several advantages for use in lab experiments, including its potent and selective activation of PPARδ, its ability to improve energy metabolism and endurance, and its potential therapeutic applications in treating metabolic and cardiovascular diseases. However, there are also limitations to its use, including potential off-target effects and concerns over its safety and potential for abuse.
Zukünftige Richtungen
Future research on 4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide should focus on further elucidating its molecular mechanism of action, exploring its potential therapeutic applications in treating metabolic and cardiovascular diseases, and investigating its safety and potential for abuse. Additionally, research should be conducted to identify potential off-target effects and to develop more selective and potent PPARδ agonists.
Synthesemethoden
The synthesis of 4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide involves several steps, including the condensation of 4-methoxyphenol with 2-nitrobenzaldehyde to form 4-(4-methoxyphenoxy)-2-nitrobenzaldehyde. This intermediate is then reduced to 4-(4-methoxyphenoxy)-2-aminobenzaldehyde, which is subsequently reacted with butyric anhydride to produce 4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in treating metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has also been investigated for its potential use in treating cancer, neurodegenerative diseases, and muscle wasting disorders.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-13-8-10-14(11-9-13)24-12-4-7-17(20)18-15-5-2-3-6-16(15)19(21)22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNWQDHZVKICMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)
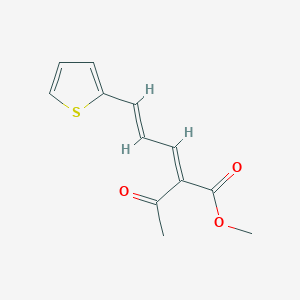
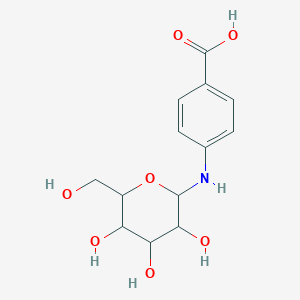
![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)
![6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)
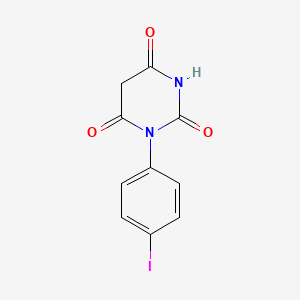
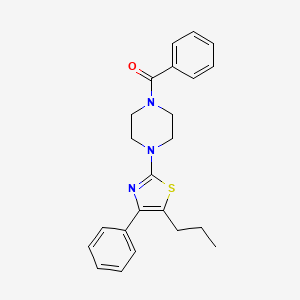
![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)
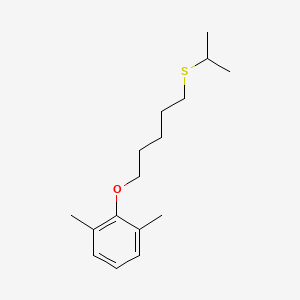
![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B5176868.png)
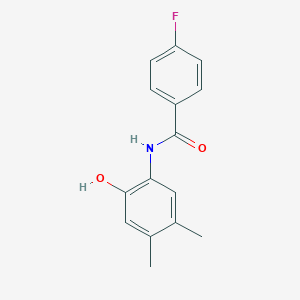
![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)